molecular formula C11H12F3NO3S B12241536 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-ol

1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-ol

Cat. No.: B12241536
M. Wt: 295.28 g/mol
InChI Key: CWVBGSYFJLBUGO-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylbenzenesulfonyl group

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 2-(trifluoromethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

Scientific Research Applications

1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-ol can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Trifluoromethylbenzenesulfonyl derivatives: These compounds have the trifluoromethylbenzenesulfonyl group but differ in the other parts of the molecule, affecting their reactivity and applications.

Properties

Molecular Formula

C11H12F3NO3S

Molecular Weight

295.28 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-ol

InChI

InChI=1S/C11H12F3NO3S/c12-11(13,14)9-3-1-2-4-10(9)19(17,18)15-6-5-8(16)7-15/h1-4,8,16H,5-7H2

InChI Key

CWVBGSYFJLBUGO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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